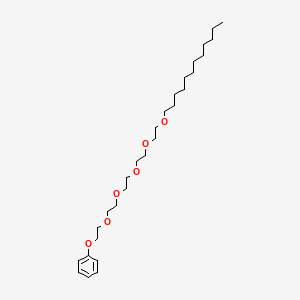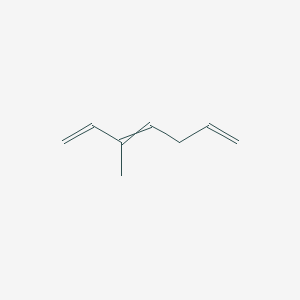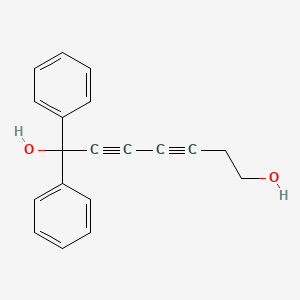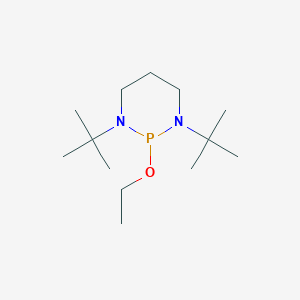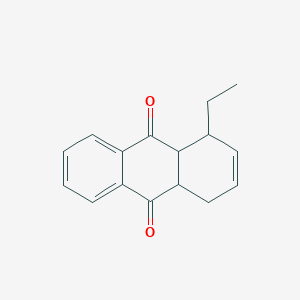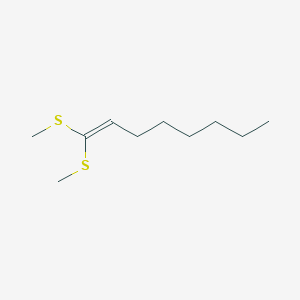
1-Octene, 1,1-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octene, 1,1-bis(methylthio)- is an organic compound with a unique structure that includes an octene backbone and two methylthio groups attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Octene, 1,1-bis(methylthio)- can be synthesized through several methods. One common approach involves the reaction of 1-octene with methylthiol in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-octene, 1,1-bis(methylthio)- often involves the oligomerization of ethylene followed by functionalization with methylthiol groups. This process can be optimized using various catalysts to achieve high selectivity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Octene, 1,1-bis(methylthio)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio groups to thiols.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of 1-octene .
Applications De Recherche Scientifique
1-Octene, 1,1-bis(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Octene, 1,1-bis(methylthio)- involves its interaction with various molecular targets. The methylthio groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octene: A simple alkene with a similar backbone but without the methylthio groups.
1-Octene, 1,1-dithiol: Similar structure but with thiol groups instead of methylthio groups.
1-Octene, 1,1-bis(ethylthio): Similar structure but with ethylthio groups instead of methylthio groups.
Uniqueness
1-Octene, 1,1-bis(methylthio)- is unique due to the presence of methylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. These properties make it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
56772-89-5 |
|---|---|
Formule moléculaire |
C10H20S2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
1,1-bis(methylsulfanyl)oct-1-ene |
InChI |
InChI=1S/C10H20S2/c1-4-5-6-7-8-9-10(11-2)12-3/h9H,4-8H2,1-3H3 |
Clé InChI |
OXQBHBWAAJFQRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


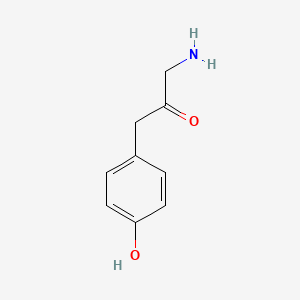
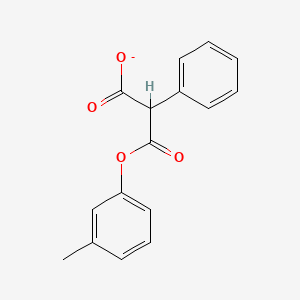
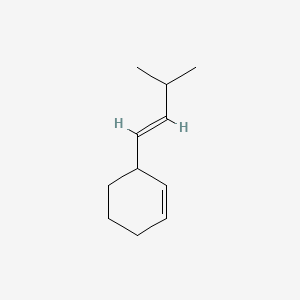
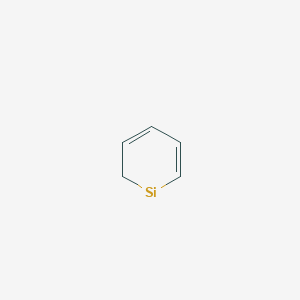
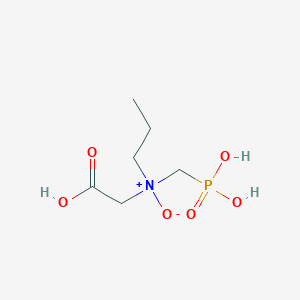

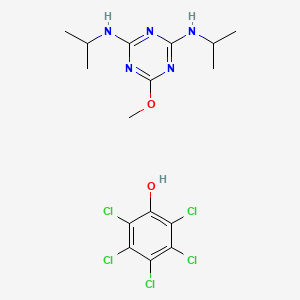
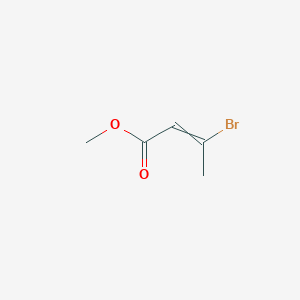
methanone](/img/structure/B14646401.png)
